molecular formula C18H20FNO6S B2746856 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1448027-70-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2746856
CAS RN: 1448027-70-0
M. Wt: 397.42
InChI Key: YHNMUPRGKNPUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl moiety in the compound is a derivative of 1,3-Benzodioxole, an organic compound with the formula C6H4O2CH2 . This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

The synthesis of such compounds often involves computer-aided drug discovery approaches. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized using artificial chemicals based on the auxin receptor TIR1 . Similarly, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and would be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

A study by Hashimoto et al. (2002) on a series of benzenesulfonamide derivatives, including structures similar to the compound , explored their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors. This research found that certain derivatives, especially those with fluorine substitutions, could effectively inhibit COX-2 while maintaining high selectivity over COX-1, indicating potential applications in treating conditions like rheumatoid arthritis and osteoarthritis without the side effects associated with non-selective COX inhibition (Hashimoto et al., 2002).

Enantioselective Fluorination

Yasui et al. (2011) developed a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, demonstrating its use in enhancing the enantioselectivity of products in fluorination reactions. This advancement in fluorination techniques could be relevant for compounds like N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide, particularly in synthetic routes requiring precise stereochemical control (Yasui et al., 2011).

Structural Characterization and Potential API for Dementia Treatment

Pawlak et al. (2021) performed a detailed structural investigation of a sulfonamide compound (AND-1184) and its hydrochloride form, highlighting its potential as an Active Pharmaceutical Ingredient (API) for dementia treatment. This research emphasizes the importance of crystallographic and solid-state NMR studies in understanding the physicochemical properties of sulfonamide-based compounds, which could extend to similar compounds for various therapeutic applications (Pawlak et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO6S/c1-2-24-16-6-4-13(10-14(16)19)27(22,23)20-8-7-15(21)12-3-5-17-18(9-12)26-11-25-17/h3-6,9-10,15,20-21H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNMUPRGKNPUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.